Chemical structure and properties of 5,5'-Dinitro-BAPTA-tetramethyl Ester
Chemical structure and properties of 5,5'-Dinitro-BAPTA-tetramethyl Ester
The Chemical Architecture and Synthetic Utility of 5,5'-Dinitro-BAPTA-tetramethyl Ester: A Technical Whitepaper
Executive Summary
In the development of ion-selective fluorescent indicators, the precise tuning of calcium-binding affinity and the structural functionalization of chelators are paramount. 5,5'-Dinitro-BAPTA-tetramethyl Ester serves as a specialized, highly controlled synthetic linchpin in this domain. Unlike its physiologically active counterpart (the cell-permeable AM ester), the tetramethyl ester is not used directly in biological assays. Instead, it acts as a protected intermediate, providing the necessary chemical stability to synthesize advanced lipophilic calcium-sensitive fluorescent dyes, such as Calcium Green, and to engineer low-affinity calcium chelators for neurophysiological research.
This guide deconstructs the physicochemical properties, synthetic workflows, and mechanistic causality behind the use of 5,5'-Dinitro-BAPTA-tetramethyl Ester in modern drug development and molecular probe design.
Chemical Architecture & Quantitative Data
The structure of 5,5'-Dinitro-BAPTA-tetramethyl Ester is built upon the classic BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) core, modified with two critical features:
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5,5'-Dinitro Substitution: These electron-withdrawing groups serve as precursors for primary amines, providing a conjugation handle for fluorophores [1].
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Tetramethyl Esterification: The four carboxylic acid groups of the BAPTA core are protected as methyl esters. This lipophilic protection prevents the carboxylates from interfering with transition-metal catalysts during downstream reduction steps and maintains the molecule's solubility in organic solvents.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 5,5'-Dinitro-BAPTA-tetramethyl Ester |
| CAS Number | 125367-35-3 |
| Molecular Formula | C26H30N4O14 |
| Molecular Weight | 622.5 g/mol |
| Topological Polar Surface Area | 222 Ų |
| Physical State | Solid (typically gray/yellow powder) |
| Primary Application | Synthetic intermediate for fluorescent probes |
Data sourced from[2].
Mechanistic Causality in Synthetic Workflows
The primary utility of 5,5'-Dinitro-BAPTA-tetramethyl Ester lies in its conversion to 5,5'-diamino-BAPTA, which is subsequently conjugated to fluorophores.
Why use the tetramethyl ester? If one were to attempt the reduction of 5,5'-dinitro-BAPTA as a free acid, the exposed carboxylates would coordinate with the palladium catalyst (Pd/C), poisoning the reaction and causing severe solubility issues in organic solvents. The tetramethyl ester acts as a robust protecting group, ensuring the molecule remains non-reactive at the coordination sphere while the nitro groups are aggressively reduced to amines [3]. Once the amine is formed, it acts as a nucleophile to attack the mixed anhydride of a fluorophore (e.g., 5-carboxy-2',7'-dichlorofluorescein diacetate), successfully forming sensors like Calcium Green.
Fig 1. Synthetic workflow converting 5,5'-Dinitro-BAPTA-tetramethyl ester to a fluorescent sensor.
Experimental Protocol: Synthesis of 5,5'-Diamino-BAPTA Tetramethyl Ester
The following methodology outlines the critical reduction step, incorporating a self-validating system to ensure the integrity of the resulting primary amines before fluorophore conjugation.
Objective: Reduce the nitro groups to primary amines while preserving the tetramethyl ester protecting groups.
Step 1: Preparation of the Reaction Mixture
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Dissolve 11.0 g (17.7 mmol) of 5,5'-dinitro-BAPTA tetramethyl ester in 200 mL of anhydrous dimethylformamide (DMF).
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Causality: DMF provides excellent solubility for the highly polar, nitrated ester, ensuring a homogeneous reaction environment.
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Add 0.8 g of 10% Palladium on Carbon (Pd/C) catalyst.
Step 2: Catalytic Hydrogenation
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Transfer the mixture to a hydrogenation apparatus and shake under hydrogen gas at 40 psi for 3 hours.
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Causality: The elevated pressure ensures sufficient dissolved H₂ to drive the reduction of the nitro groups to amines without requiring harsh chemical reducing agents that might inadvertently cleave the ester bonds.
Step 3: Filtration and Extraction
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Filter the completed reaction mixture through diatomaceous earth (Celite).
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Causality: Pd/C is extremely fine and can be pyrophoric when dry; Celite safely traps the catalyst and prevents it from passing through the filter paper, which would contaminate the final product.
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Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure to yield a gray oil.
Step 4: Purification and Validation (Self-Validating System)
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Triturate the oil with methanol to precipitate the product, yielding approximately 7.0 g (70.3% yield) of 5,5'-diamino-BAPTA tetramethyl ester.
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Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 5% MeOH/CHCl₃ solvent system. The successful formation of the amine must be validated using a ninhydrin stain. A positive result (development of a purple/red spot upon heating) confirms the presence of the newly formed primary amines, definitively distinguishing the product from the unreacted dinitro precursor [3].
Physiological Relevance of the Dinitro-BAPTA Core (Affinity Tuning)
While the tetramethyl ester is strictly an intermediate, its downstream derivatives—specifically the deprotected 5,5'-dinitro-BAPTA (often delivered into live cells via Acetoxymethyl (AM) esterification)—are critical physiological tools.
Affinity Tuning via Electron Withdrawal: Standard BAPTA has a high affinity for Ca²⁺. However, by introducing 5,5'-dinitro groups, the strong electron-withdrawing nature of the NO₂ substituents pulls electron density away from the phenoxy oxygens and aniline nitrogens that form the calcium coordination sphere. This drastically reduces the Lewis basicity of the chelating pocket, creating a low-affinity calcium chelator [4].
Application in Neurophysiology: This low-affinity characteristic is essential for studying high-concentration calcium microdomains. For example, in hippocampal CA1 neurons, low-affinity chelators like 5,5'-dinitro-BAPTA can be used to distinguish between fast and slow Ca²⁺ binding kinetics during synaptic transmission[5]. Furthermore, it allows researchers to isolate specific G-protein pathways (such as bradykinin-mediated inhibition of neuronal calcium currents) without completely buffering all intracellular calcium, which would inadvertently shut down all calcium-dependent cellular processes[4].
Fig 2. Logical relationship demonstrating how dinitro substitution tunes calcium binding affinity.
References
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PubChem Compound Summary for CID 71777194, 5,5'-Dinitro-BAPTA-tetramethyl Ester. National Center for Biotechnology Information. URL:[Link]
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Fluorescent Fiber-Optic Calcium Sensor for Physiological Measurements. Analytical Chemistry, ACS Publications. URL:[Link]
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Three distinct G protein pathways mediate inhibition of neuronal calcium current by bradykinin. Journal of Neurophysiology. URL:[Link]
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Accumulation and extrusion of permeant Ca2+ chelators in attenuation of synaptic transmission at hippocampal CA1 neurons. Neuroscience (PubMed). URL:[Link]
- US5453517A - Reactive derivatives of bapta used to make ion-selective chelators. Google Patents.
Sources
- 1. US5453517A - Reactive derivatives of bapta used to make ion-selective chelators - Google Patents [patents.google.com]
- 2. 5,5'-Dinitro-BAPTA-tetramethyl Ester | C26H30N4O14 | CID 71777194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Accumulation and extrusion of permeant Ca2+ chelators in attenuation of synaptic transmission at hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
